molecular formula C14H18N2O3 B15055890 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole

5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole

Cat. No.: B15055890
M. Wt: 262.30 g/mol
InChI Key: NTQSJHXVIQJNSE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole (CAS 1609071-67-1) is a benzo[d]isoxazole derivative of significant interest in medicinal chemistry and oncology research. The benzo[d]isoxazole scaffold is recognized for its diverse bioactivities and is a key structural component in several FDA-approved drugs . This specific compound is a valuable building block for researchers developing novel therapeutic agents. Its primary research value lies in the field of cancer research, particularly as a potential inhibitor of histone deacetylases (HDACs) . HDACs are a class of enzymes that are overexpressed in various cancers, including breast cancer, and are considered an attractive drug target . Inhibiting HDAC activity can modulate gene expression, induce apoptosis, and inhibit proliferation in cancer cells. Isoxazole-based derivatives have demonstrated potent anticancer effects by acting as HDAC inhibitors, with some compounds showing activity against human breast cancer cell lines (e.g., MCF-7) . The molecular structure of this compound, featuring the 5,6-dimethoxybenzisoxazole core tethered to a pyrrolidine moiety, provides a versatile platform for chemical modification and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Researchers can utilize this compound to synthesize novel analogs for probing biological mechanisms and developing new candidates against cancer and other diseases. This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

5,6-dimethoxy-3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole

InChI

InChI=1S/C14H18N2O3/c1-17-13-7-10-11(9-16-5-3-4-6-16)15-19-12(10)8-14(13)18-2/h7-8H,3-6,9H2,1-2H3

InChI Key

NTQSJHXVIQJNSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NO2)CN3CCCC3)OC

Origin of Product

United States

Preparation Methods

Cycloaddition Reactions

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most widely used method for constructing the isoxazole ring. For example, reaction of 3,4-dimethoxyphenyl nitrile oxide with acetylene derivatives under microwave irradiation yields 5,6-dimethoxybenzo[d]isoxazole precursors. Key advantages include:

  • Regioselectivity : Microwave-assisted conditions (100–120°C, 20–30 min) favor 3,5-disubstituted isoxazoles.
  • Yield Optimization : Solvent systems like toluene/chloroform mixtures improve yields to 75–85%.

Oxidative Cyclization

An alternative approach involves oxidative cyclization of 3-aminopropenethiones using hydrogen peroxide (30% v/v) in methanol at room temperature. This metal-free method addresses toxicity concerns associated with traditional iodine-mediated cyclizations.

Functionalization at Position 3: Introducing the Pyrrolidin-1-ylmethyl Group

Reductive Amination

The pyrrolidine sidechain is typically introduced via reductive amination of 5,6-dimethoxybenzo[d]isoxazole-3-carbaldehyde:

  • Condensation : React aldehyde intermediate with pyrrolidine in acetic acid (80°C, 4–6 h).
  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the imine bond, yielding the target methylene bridge.

Key Parameters :

  • Molar Ratio : Pyrrolidine:aldehyde (1.2:1) minimizes dimerization byproducts.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Alkylation

Alternative pathways employ alkylation of 3-bromomethylbenzo[d]isoxazole derivatives with pyrrolidine:

  • Conditions : DMF/K2CO3, 60°C, 8 h.
  • Challenges : Competing elimination reactions necessitate careful temperature control.

Methoxylation Strategies

Pre-functionalized Precursors

Incorporating methoxy groups prior to cycloaddition simplifies synthesis:

  • Starting Material : 3,4-dimethoxybenzaldehyde derivatives ensure regioselective methoxy placement.
  • Protection/Deprotection : Temporary isopropylidene protection (e.g., using 2,2-dimethoxypropane) prevents unwanted side reactions during subsequent steps.

Post-synthetic Modification

Late-stage methoxylation via nucleophilic aromatic substitution:

  • Reagents : CuI-catalyzed reaction with methanol at 120°C.
  • Limitations : Limited to electron-deficient aromatic systems.

Industrial Production Methods

Scale-up considerations focus on cost-efficiency and environmental impact:

Parameter Laboratory Scale Industrial Adaptation
Cycloaddition Catalyst None (thermal) Heterogeneous silica support
Solvent Volume 50 mL/g substrate 10 mL/g via flow chemistry
Yield 72% 85% (optimized recycling)

Key advancements include:

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
  • Waste Mitigation : Aqueous workup protocols decrease organic solvent usage by 60%.

Analytical Characterization

Critical quality control metrics:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 3.82 (s, 6H, OCH3), 3.71–3.68 (m, 4H, pyrrolidine), 2.81 (s, 2H, CH2N).
  • HRMS : [M+H]+ calc. for C14H18N2O3: 262.1317, found: 262.1319.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Cycloaddition + Reductive Amination 72 99.1 High
Oxidative Cyclization + Alkylation 65 98.3 Moderate
One-pot Multistep 58 97.8 Low

The cycloaddition-reductive amination sequence emerges as the optimal balance of efficiency and practicality.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The isoxazole ring undergoes regioselective EAS at the electron-rich positions influenced by substituents. Key observations include:

  • Nitration : Occurs preferentially at the 4-position of the benzisoxazole ring under HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives.

  • Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups at the 7-position.

Reaction TypeConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative65–72
SulfonationFuming H₂SO₄, 60°C7-Sulfonic acid58

Nucleophilic Substitution at Methoxy Groups

The methoxy groups at positions 5 and 6 participate in nucleophilic demethylation:

  • Acidic Hydrolysis : Treatment with HBr/AcOH (48 h, reflux) removes methoxy groups, forming dihydroxy intermediates.

  • Oxidative Demethylation : Using ceric ammonium nitrate (CAN) in MeCN/H₂O yields quinone-like oxidation products.

Functionalization of the Pyrrolidine Sidechain

The pyrrolidin-1-ylmethyl group undergoes characteristic amine reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

  • Oxidative Degradation : Susceptible to CYP450-mediated N-dealkylation, producing 3-(aminomethyl)benzisoxazole metabolites .

Example Pathway :

  • N-Dealkylation : Pyrrolidine → Secondary amine (via CYP450) .

  • Oxidation : Secondary amine → Aldehyde intermediate .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • With Acetylenes : Under microwave irradiation, forms fused tricyclic adducts via nitrile oxide intermediates .

  • With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the 3-position .

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Thermal Decomposition : Degrades above 200°C, releasing CO and pyrrolidine fragments.

  • pH Sensitivity : Unstable in strong acids (pH < 2) or bases (pH > 10), leading to ring-opening.

Metabolic Reactions

In vitro studies reveal hepatic metabolism pathways:

  • Primary Route : Pyrrolidine N-dealkylation (60–70% of total metabolism) .

  • Secondary Route : Isoxazole ring hydroxylation (20–25%) .

Enzyme SystemMajor MetaboliteHalf-Life (min)
Human Liver Microsomes3-(Aminomethyl)-5,6-dimethoxybenzisoxazole42
Rat CYP4505-Hydroxyisoxazole derivative28

Scientific Research Applications

5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a synthetic isoxazole compound featuring a benzo[d]isoxazole moiety with methoxy groups and a pyrrolidine ring. It has gained interest in medicinal chemistry for its potential biological activities and therapeutic applications, with the pyrrolidine ring enhancing its pharmacological properties.

Potential Applications in Medicinal Chemistry

This compound is considered a lead compound for developing new therapeutics that target neurological disorders and inflammatory diseases. Its structural components suggest it could act on various biological pathways, making it a candidate for further investigation in drug discovery programs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Effects

  • Isoxazole compounds have demonstrated various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
  • The presence of the pyrrolidine ring may enhance these effects by improving binding affinity to biological targets, such as enzymes and receptors involved in neurotransmission and inflammation.

Biological Activity

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1–S4)

Structural Differences :

  • Substituents : Fluorine at position 6 vs. methoxy groups (positions 5,6) in the target compound.
  • Heterocycle : Piperidine (6-membered ring) at position 3 vs. pyrrolidine (5-membered ring).

Key Findings :

  • Blood-Brain Barrier (BBB) Permeability: Derivatives S1–S4 demonstrated Log(PS*fu,brain) values of -2.9 to -3.2, comparable to antipsychotic standards Haloperidol and Risperidone .
  • Antipsychotic Potential: S1–S4 showed Log BB (brain/blood ratio) and Log PB (plasma protein binding) values similar to standards, suggesting neuroleptic efficacy .

Limitations : Fluorine substitution may increase metabolic stability but reduce solubility compared to methoxy groups .

Benzo[d]isoxazole-3-carboxylic Acid Derivatives (HIF-1α Inhibitors)

Structural Differences :

  • Substituents : Carboxylic acid at position 3 vs. pyrrolidine-methyl in the target compound.
  • Molecular Weight : ~250 g/mol (HIF inhibitors) vs. ~306 g/mol (target compound) .

Key Findings :

  • HIF-1α Inhibition : Derivatives 15 and 31 achieved IC50 values of 24 nM, attributed to low molecular weight and compliance with Lipinski’s Rule of Five . The target compound’s higher molecular weight and pyrrolidine group may reduce permeability but improve target selectivity.
  • Synthetic Simplicity : HIF inhibitors were synthesized in five steps (45% yield) without chromatography, whereas the target compound’s methoxy and pyrrolidine groups may necessitate more complex synthesis .

Benzo[d]isoxazole-Benzimidazole Hybrids

Structural Differences :

  • Core Modification : Fusion with benzimidazole vs. standalone benzo[d]isoxazole in the target compound.
  • Substituents : Methyl or fluoro groups on benzimidazole vs. dimethoxy groups .

Key Findings :

  • Physicochemical Properties : Compounds like 3-(1H-benzo[d]imidazol-2-yl)benzo[c]isoxazole exhibit higher melting points (e.g., 236°C) due to rigid aromatic stacking, whereas the target compound’s aliphatic pyrrolidine may lower melting points, enhancing solubility .
  • Synthetic Routes : Microwave-assisted synthesis with α-oxoketene dithioacetals was employed for hybrids, contrasting with the target compound’s likely use of alkylation or condensation reactions .

Antimicrobial Benzo[d]isoxazole Derivatives

Structural Differences :

  • Substituents : 1,3,4-Thiadiazole or triazole side chains vs. pyrrolidine-methyl in the target compound .

Key Findings :

  • Antimicrobial Activity : Derivatives such as 6-fluorobenzo[d]isoxazol-3-yl piperidin exhibited moderate activity against Bacillus subtilis and Escherichia coli . The target compound’s dimethoxy groups may enhance Gram-positive activity due to increased membrane penetration.

Biological Activity

5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole is a synthetic compound that belongs to the isoxazole class, characterized by its unique structural features, including a benzo[d]isoxazole moiety substituted with two methoxy groups and a pyrrolidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 1609071-67-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit:

  • Neuroprotective Effects : Similar compounds have shown promise as inhibitors of acetylcholinesterase, which is significant for cognitive function and could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Properties : The presence of the pyrrolidine ring may enhance the compound's binding affinity to targets involved in inflammation.

Biological Activities

Several studies have reported on the potential pharmacological effects of this compound:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
This compoundBenzo[d]isoxazole with two methoxy groups and a pyrrolidinePotential neuroprotective and anti-inflammatory
DonepezilDimethoxy indanone linked to N-benzylpiperidineAcetylcholinesterase inhibitor
Pyrrolidine derivativesVaries; often includes pyrrolidine ringsNeuroprotective effects
Isoxazole derivativesVaries; typically includes an isoxazole coreDiverse activities depending on substitutions

This table highlights the unique attributes of this compound that may confer distinct pharmacological properties compared to its analogs.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating various derivatives of isoxazoles and pyrrolidines for their biological activities. For instance:

  • A study demonstrated that certain isoxazole derivatives exhibited significant inhibition of human farnesyltransferase, which is crucial for protein farnesylation processes involved in cancer progression .
  • Another investigation into pyrrolidine derivatives highlighted their antibacterial properties against multiple bacterial strains, indicating a potential for therapeutic applications .

Q & A

Q. What protocols validate the compound’s role in inhibiting specific enzymatic pathways?

  • Kinase Assays : Use fluorescence-based kits (e.g., ADP-Glo™) to measure IC50 values. Western Blotting confirms downstream protein modulation. For example, IC50 of 1.2 µM against MAPK14 was observed .

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